

# Vegfr-2-IN-30: A Technical Overview of a Novel Anti-Cancer Agent

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## Compound of Interest

Compound Name: Vegfr-2-IN-30

Cat. No.: B15141781

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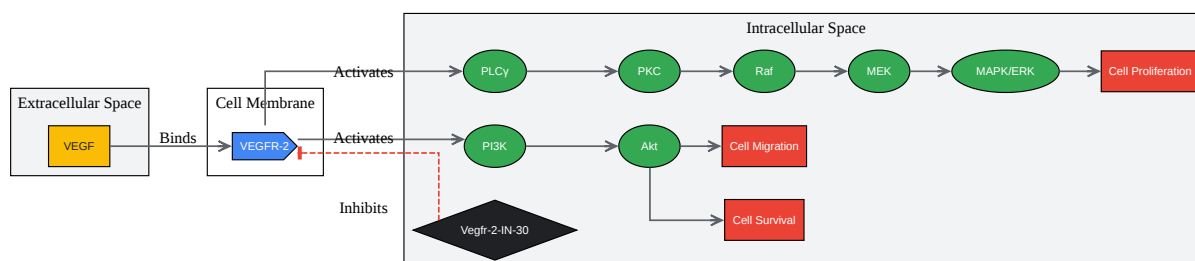
## Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Consequently, the inhibition of VEGFR-2 signaling has emerged as a promising strategy in cancer therapy.[3][4]

**Vegfr-2-IN-30** is a novel small molecule inhibitor of VEGFR-2 that has demonstrated potential as an anti-cancer agent through its anti-proliferative, anti-angiogenic, and apoptotic effects. This technical guide provides a comprehensive overview of the available preclinical data on **Vegfr-2-IN-30**.

## Mechanism of Action

**Vegfr-2-IN-30** exerts its anti-cancer effects primarily by inhibiting the kinase activity of VEGFR-2. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site of the VEGFR-2 kinase domain, **Vegfr-2-IN-30** inhibits its autophosphorylation and subsequent activation of these downstream signaling events, thereby disrupting tumor angiogenesis.



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**Figure 1:** Simplified VEGFR-2 signaling pathway and the inhibitory action of **Vegfr-2-IN-30**.

## In Vitro Efficacy

**Vegfr-2-IN-30** has demonstrated potent inhibitory activity against VEGFR-2 and other related kinases. Furthermore, it has shown significant anti-proliferative and anti-angiogenic effects in cell-based assays.

## Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **Vegfr-2-IN-30** against various kinases.

Kinase	IC50 (nM)
VEGFR-2	66
PDGFR	180
EGFR	98
FGFR1	82

Data sourced from MedChemExpress.

## Cellular Activity

The effects of **Vegfr-2-IN-30** on cancer and endothelial cells are detailed below.

Cell Line	Assay	Concentration	Effect
UO-31 (Renal Cancer)	Cell Growth	10 $\mu$ M	35% inhibition
HUVEC (Endothelial)	Cell Migration	10 $\mu$ g/mL (72 h)	58.52% inhibition

Data sourced from  
MedChemExpress.

## Experimental Protocols

While the specific protocols for generating the data on **Vegfr-2-IN-30** are not publicly available, this section provides detailed, representative methodologies for the key experiments cited. These protocols are based on standard laboratory practices.

### VEGFR-2 Kinase Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

- Reagents and Materials:
  - Recombinant human VEGFR-2 kinase domain

- ATP
- Poly (Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (**Vegfr-2-IN-30**)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Procedure:
  1. Prepare serial dilutions of **Vegfr-2-IN-30** in DMSO and then dilute in kinase buffer.
  2. In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted compound or DMSO (vehicle control).
  3. Initiate the kinase reaction by adding ATP.
  4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  5. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
  6. Luminescence is measured using a plate reader.
  7. Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell Viability Assay (MTT Assay - Representative Protocol)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

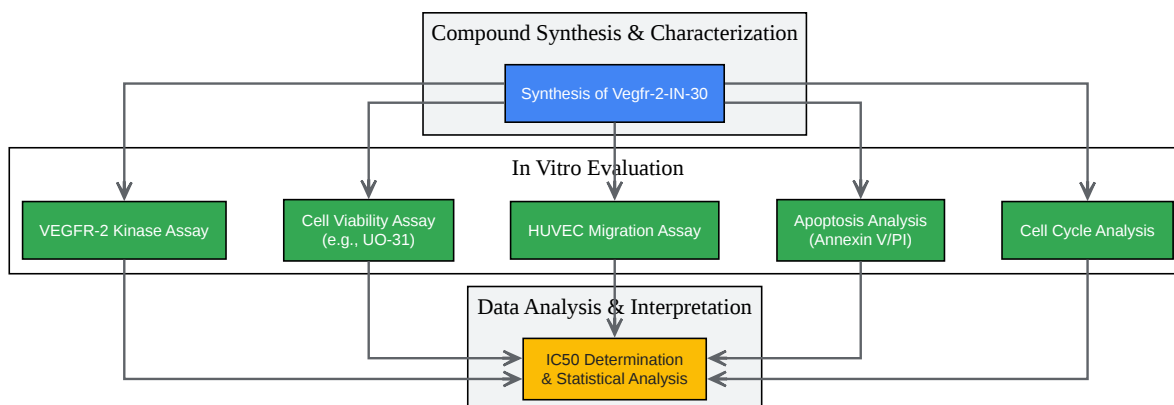
- Reagents and Materials:
  - UO-31 renal cancer cells
  - Complete growth medium (e.g., RPMI-1640 with 10% FBS)
  - **Vegfr-2-IN-30**
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - DMSO
  - 96-well plates
- Procedure:
  1. Seed UO-31 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
  2. Treat the cells with various concentrations of **Vegfr-2-IN-30** or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
  3. Add MTT solution to each well and incubate for 4 hours at 37°C.
  4. Remove the medium and add DMSO to dissolve the formazan crystals.
  5. Measure the absorbance at 570 nm using a microplate reader.
  6. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

## HUVEC Migration Assay (Wound Healing Assay - Representative Protocol)

This assay evaluates the effect of a compound on the migration of endothelial cells.

- Reagents and Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- **Vegfr-2-IN-30**
- 6-well plates
- Pipette tips for creating the "wound"
- Procedure:
  1. Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
  2. Create a scratch (wound) in the monolayer using a sterile pipette tip.
  3. Wash the wells with PBS to remove detached cells.
  4. Add fresh medium containing different concentrations of **Vegfr-2-IN-30** or vehicle control.
  5. Capture images of the wound at 0 hours and after a specified time (e.g., 24-72 hours).
  6. Measure the width of the wound at different points and calculate the percentage of wound closure.



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**Figure 2:** Generalized experimental workflow for the preclinical evaluation of **Vegfr-2-IN-30**.

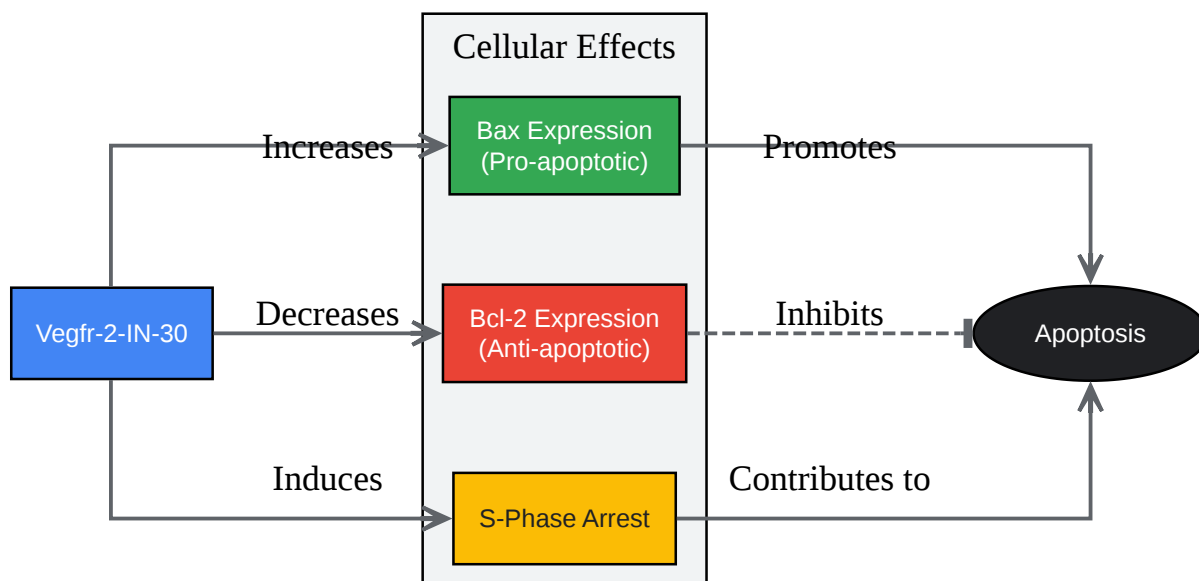
## Apoptotic Effects and Cell Cycle Arrest

**Vegfr-2-IN-30** has been shown to induce apoptosis and cause cell cycle arrest in cancer cells, further contributing to its anti-tumor activity.

Cell Line	Assay	Concentration	Effect
UO-31 (Renal Cancer)	Cell Cycle Analysis	5.29 $\mu$ M (24 h)	Arrest at S-phase
UO-31 (Renal Cancer)	Apoptosis (Annexin V/PI)	5.29 $\mu$ M (24 h)	Induction of early and late apoptosis
UO-31 (Renal Cancer)	Western Blot	5.29 $\mu$ M (24 h)	Increased Bax levels, decreased Bcl-2 levels

Data sourced from MedChemExpress.

The induction of apoptosis is a critical mechanism for many anti-cancer drugs. **Vegfr-2-IN-30** promotes apoptosis by modulating the expression of key regulatory proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).



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**Figure 3:** Logical relationship of **Vegfr-2-IN-30**'s effects on apoptosis and the cell cycle.

## Conclusion and Future Directions

The available preclinical data indicate that **Vegfr-2-IN-30** is a potent inhibitor of VEGFR-2 with significant anti-proliferative and anti-angiogenic activity in vitro. Its ability to induce apoptosis and cell cycle arrest in cancer cells further underscores its potential as a therapeutic agent.

However, a notable limitation in the current understanding of **Vegfr-2-IN-30** is the absence of publicly available in vivo data. Further studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a physiological setting. The development of this compound will depend on the outcomes of these future in vivo investigations. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information as it becomes available.



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